1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone
Description
Chemical Significance in Heterocyclic Compound Research
Heterocyclic compounds dominate modern drug discovery due to their structural versatility and biological relevance. The integration of a piperazine ring and quinazoline moiety in 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone exemplifies this trend. Piperazine derivatives are renowned for modulating pharmacokinetic properties, such as solubility and bioavailability, while quinazoline scaffolds exhibit intrinsic affinity for enzymatic targets, including kinases and DNA topoisomerases. The sulfanyl (-S-) bridge further enhances stability and electronic interactions, enabling selective binding to biological macromolecules.
Structural and Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₂ClN₅OS |
| Molecular Weight | 475.0 g/mol |
| Key Functional Groups | Piperazine, Quinazoline, Sulfanyl |
The piperazine ring’s nitrogen atoms facilitate hydrogen bonding with target proteins, while the quinazoline’s planar structure allows intercalation into DNA or enzyme active sites. This synergy is critical for antimicrobial and anticancer applications, as demonstrated by recent studies on analogous hybrids. For instance, piperazine-linked quinazolines have shown inhibitory activity against Mycobacterium tuberculosis with MIC values as low as 2 μg/mL.
Historical Context of Quinazoline-Piperazine Hybrid Derivatives
The quinazoline nucleus was first synthesized in 1869 by Griess, who reacted cyanogens with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline. Early nomenclature debates, including terms like benzyleneamidine and 5,6-benzopyrimidine, reflected uncertainties about its electronic structure. By 1903, Gabriel established a reliable synthesis route, solidifying quinazoline’s role in heterocyclic chemistry.
Piperazine’s integration into medicinal compounds gained traction in the mid-20th century, particularly in antipsychotics and antifungals. The fusion of piperazine with quinazoline emerged in the 2010s, driven by the need for multitargeted therapeutics. For example, N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives exhibited broad-spectrum antimicrobial activity, inhibiting Staphylococcus aureus and Candida albicans at 200 μg/mL.
Research Objectives and Knowledge Gaps
Current research aims to optimize synthetic routes, elucidate biological mechanisms, and expand therapeutic applications. Copper-mediated one-pot syntheses have improved yields (66–88%) for piperazine-quinazoline hybrids, yet scalability remains challenging. Mechanistically, the compound’s anti-mycobacterial activity correlates with disruption of cell wall synthesis, though precise targets are unconfirmed.
Critical Knowledge Gaps :
- Synthetic Efficiency : Existing methods require harsh conditions, limiting functional group compatibility.
- Target Identification : The roles of the 3-chlorophenyl and sulfanyl groups in receptor binding are poorly understood.
- Therapeutic Scope : Preliminary data focus on antimicrobial activity, leaving anticancer and anti-inflammatory potentials unexplored.
Properties
Molecular Formula |
C26H23ClN4OS |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-phenylquinazolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C26H23ClN4OS/c27-20-9-6-10-21(17-20)30-13-15-31(16-14-30)24(32)18-33-26-28-23-12-5-4-11-22(23)25(29-26)19-7-2-1-3-8-19/h1-12,17H,13-16,18H2 |
InChI Key |
UOYPNAJOMNFAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functionalization of Quinazolinones
Quinazolin-4(3H)-one derivatives serve as precursors for sulfanylquinazoline intermediates. Anthranilic acid reacts with formamide under thermal conditions (120°C, 7 days) to yield quinazolin-4(3H)-one. Subsequent treatment with chlorosulfonic acid introduces a sulfonyl chloride group at position 6, which is displaced by thiol nucleophiles (e.g., mercaptoacetic acid) to form 2-sulfanylquinazoline derivatives. For the target compound, 4-phenyl substitution is achieved via Suzuki coupling using phenylboronic acid and palladium catalysts (e.g., Pd(PPh3)4).
Key Reaction Conditions:
Direct Thioetherification via Proton Transfer Dual Ionization (PTDI)
A metal-free method employs PTDI-SNAr for coupling 2-chloro-4-phenylquinazoline with thiols. This approach uses polar aprotic solvents (e.g., DMSO) at 80–100°C, achieving yields up to 85% without exogenous bases. The mechanism involves simultaneous proton transfer and ionization, enabling efficient C–S bond formation.
Advantages:
Synthesis of the 4-(3-Chlorophenyl)piperazin-1-yl Ethanone Moiety
Piperazine Derivatization
1-(3-Chlorophenyl)piperazine is synthesized via Buchwald-Hartwig amination of 1-bromo-3-chlorobenzene with piperazine, using Pd(OAc)2 and XPhos. Ethyl 2-(piperazin-1-yl)acetate is prepared by alkylating piperazine with ethyl bromoacetate (K2CO3, THF, reflux). Hydrolysis with NaOH yields 2-(piperazin-1-yl)acetic acid, which is converted to the ethanone via Friedel-Crafts acylation.
Optimization Notes:
One-Pot Condensation
A scalable method condenses 1-(3-chlorophenyl)piperazine with chloroacetyl chloride in anhydrous DCM, using triethylamine as a base. The intermediate chloroacetamide is directly coupled with the quinazoline-thiol under basic conditions (K2CO3, DMF).
Typical Conditions:
Final Coupling Strategies
Nucleophilic Substitution
The quinazoline-thiolate anion displaces chloride from 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-chloroethanone. Using DMF as a solvent and K2CO3 as a base (80°C, 24 h), this method achieves 65–70% yield.
Limitations:
Palladium-Catalyzed Cross-Coupling
For advanced intermediates, Suzuki-Miyaura coupling links boronate-functionalized quinazoline with iodoethanone-piperazine derivatives. Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and XPhos in dioxane/water (100°C, 15 h) yield 71% product.
Critical Parameters:
- Boronate Preparation: 4-Phenylquinazolin-2-ylboronic ester synthesized via Miyaura borylation.
- Catalytic System: Pd2(dba)3 (2 mol%), XPhos (4 mol%), Cs2CO3.
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Regioselectivity in Quinazoline Functionalization
Positional selectivity during sulfanyl group introduction is critical. Electron-withdrawing groups (e.g., nitro at C6) direct substitution to C2, as shown in chlorosulfonation studies. Microwave-assisted reactions (150°C, 10 min) improve regiocontrol for 2-sulfanyl products.
Purification and Stability
The target compound’s lipophilicity necessitates chromatographic purification (silica gel, EtOAc/hexane). Stability studies indicate degradation under acidic conditions; thus, neutral pH during workup is essential.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Dopamine Reuptake Inhibition
Research indicates that compounds similar to this structure exhibit potent inhibition of dopamine transporters (DAT). For example, related piperazine derivatives have been shown to significantly inhibit dopamine reuptake, suggesting potential applications in treating disorders such as depression and schizophrenia where dopamine dysregulation is implicated .
Antipsychotic Properties
Studies on quinazoline derivatives have demonstrated their potential as antipsychotic agents. The incorporation of piperazine into the structure may enhance its affinity for dopamine receptors, which is crucial for antipsychotic activity. This compound could be explored for its efficacy in managing psychotic disorders .
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties. Preliminary studies indicate that modifications to the quinazoline part of the molecule can lead to enhanced activity against various bacterial strains. This suggests that the compound could be developed as a novel antimicrobial agent .
Neuropharmacological Studies
In a study examining the effects of similar piperazine compounds on animal models, researchers found that these compounds significantly reduced anxiety-like behaviors and improved cognitive functions. The study highlighted the role of dopamine modulation in these effects, supporting the therapeutic potential of this class of compounds in treating anxiety disorders .
Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced efficacy, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties, while the quinazoline moiety can interact with various biological pathways. The sulfanyl linkage may play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and activities of analogous compounds:
Key Findings
Aryl Substitution Effects :
- The 3-chlorophenyl group in the target compound likely enhances dopamine D2 and serotonin 5-HT2A receptor binding compared to unsubstituted phenyl (e.g., ) or para-substituted analogs (e.g., ). Meta-substitution balances steric bulk and electronic effects, improving receptor fit .
- 2-Methoxyphenyl and 2,3-dichlorophenyl derivatives () showed reduced catalepsy, suggesting that electron-donating groups (e.g., methoxy) or specific halogen placement modulate side-effect profiles.
Linker and Aromatic System: The sulfanyl (thioether) linker in the target compound offers greater metabolic stability than acetyl or chloroacetyl linkers (e.g., ), which are prone to hydrolysis . However, its bulkiness may reduce blood-brain barrier (BBB) penetration compared to smaller systems like biphenyl ().
Biological Activity Trends :
- Compounds with QPlogBB > 0.3 () exhibit better BBB penetration, critical for antipsychotic activity. The target compound’s quinazoline group may lower QPlogBB compared to biphenyl derivatives but improve receptor binding.
- Electron affinity (EA) correlates with anti-dopaminergic activity in QSAR models (). The electron-withdrawing 3-chloro group likely increases EA, enhancing dopamine receptor antagonism.
Therapeutic Scope :
- Unlike pyridine-based CYP51 inhibitors (), the target compound’s quinazoline scaffold suggests divergent biological targets, possibly kinase or neurotransmitter receptor modulation.
Biological Activity
The compound 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 367.93 g/mol. The structure features a piperazine ring, a chlorophenyl group, and a phenylquinazoline moiety, which are crucial for its biological activity.
Antidepressant Activity
Several studies have indicated that compounds containing piperazine derivatives exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which play a critical role in mood regulation. For instance, derivatives similar to our compound have shown selective serotonin reuptake inhibition, enhancing serotonin levels in the synaptic cleft .
Antimicrobial Activity
Research on related compounds has demonstrated notable antimicrobial activity against various bacterial strains. For example, compounds with similar structural features have been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. Studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In one study, related compounds displayed IC50 values indicating strong inhibitory effects against these enzymes .
Case Studies
- Antidepressant Effects : A study involving a series of piperazine derivatives showed that modifications in the chlorophenyl group enhanced their antidepressant activity. The lead compound demonstrated significant behavioral changes in animal models, comparable to established antidepressants .
- Antimicrobial Testing : A synthesized derivative was tested against Salmonella typhi, showing an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating moderate efficacy. Further modifications to the quinazoline moiety improved its antibacterial profile significantly .
- Enzyme Inhibition Assays : In vitro assays revealed that the compound inhibited AChE with an IC50 value of 45 µM, showcasing its potential for treating cognitive disorders. Docking studies indicated favorable interactions with the active site of the enzyme .
Comparative Analysis of Biological Activities
| Activity Type | Compound Structure | IC50/Effectiveness |
|---|---|---|
| Antidepressant | Piperazine derivatives | Comparable to SSRIs |
| Antimicrobial | Quinazoline derivatives | MIC = 32 µg/mL |
| Enzyme Inhibition (AChE) | Piperazine + phenylquinazoline | IC50 = 45 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing the core piperazine and quinazoline moieties in this compound?
- Methodology :
- Piperazine Synthesis : React 1-phenylpiperazine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under triethylamine (TEA) catalysis at 273 K, followed by room-temperature stirring and purification via aqueous washes and sodium sulfate drying .
- Quinazoline Synthesis : Condense 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone to form the 3-(4-chlorophenyl)quinazolin-4-one scaffold .
- Coupling : Use nucleophilic substitution or thiol-ether formation to link the piperazine and quinazoline units via the sulfanyl-ethanone bridge.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles (e.g., C–N–C in piperazine ≈ 118°) and intermolecular interactions .
- Spectroscopy : Use /-NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR to identify carbonyl (C=O, ~1700 cm) and sulfide (C–S, ~700 cm) groups .
- TLC Monitoring : Track reaction progress using silica gel plates and DCM/methanol (9:1) as the mobile phase .
Q. What reaction conditions are optimal for modifying the sulfanyl group in this compound?
- Reactivity Insights :
- Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) in DCM to convert the sulfide (-S-) to sulfoxide (-SO-) or sulfone (-SO-) derivatives .
- Alkylation : Use alkyl halides (e.g., methyl iodide) in the presence of KCO to substitute the sulfur atom .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution on phenyl rings) influence biological activity?
- SAR Strategy :
- Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -NO) or electron-donating (-OCH) groups to assess changes in receptor binding (e.g., serotonin/dopamine receptors common to piperazine derivatives) .
- Compare bioactivity of sulfide vs. sulfone analogs in assays targeting kinase inhibition or antimicrobial activity .
Q. What crystallographic data are available to inform conformational analysis of this compound?
- Key Findings :
- Piperazine rings typically adopt chair conformations, with dihedral angles between aryl substituents ranging from 60–85°, influencing pharmacophore orientation .
- The sulfanyl-ethanone linker shows rotational flexibility, which may impact binding kinetics in target proteins.
Q. How can researchers address poor aqueous solubility during in vitro assays?
- Formulation Approaches :
- Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance dissolution .
- Synthesize water-soluble prodrugs by introducing phosphate or glycoside groups at the quinazoline nitrogen .
Q. What strategies resolve contradictions in reported synthetic yields for piperazine-quinazoline hybrids?
- Troubleshooting :
- Reagent Purity : Ensure anhydrous conditions for chloroacetyl chloride reactions to avoid hydrolysis side-products .
- Temperature Control : Optimize reaction times and temperatures (e.g., reflux vs. room temperature) to balance yield and byproduct formation .
Q. What metabolic pathways are predicted for this compound based on its functional groups?
- ADME Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
